molecular formula C14H12BF3O3 B7860756 Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-

Cat. No.: B7860756
M. Wt: 296.05 g/mol
InChI Key: GFWAXSZKGMQBDW-UHFFFAOYSA-N
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Description

Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a trifluoromethyl group and a methoxy group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and the ability to produce organoborane reagents efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects primarily involves its ability to form stable complexes with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl and methoxy groups on the phenyl ring can influence the reactivity and stability of the compound in these reactions .

Comparison with Similar Compounds

Comparison: Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring. These substituents can enhance the compound’s reactivity and stability in various chemical reactions compared to similar compounds that may only have one of these substituents .

Biological Activity

Boronic acids, particularly those modified with trifluoromethyl groups, have garnered attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- , also known as 3,5-Bis(trifluoromethyl)phenylboronic acid, is notable for its applications in various biochemical reactions, particularly in the synthesis of biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Target Enzymes and Pathways
The primary mode of action for this boronic acid involves its ability to act as a reversible inhibitor of proteases and kinases. The boronic acid moiety forms covalent bonds with serine or threonine residues in the active sites of these enzymes, leading to inhibition of their activity. This interaction is crucial for the modulation of various cellular processes including cell signaling and metabolism .

Biochemical Pathways
The compound is prominently involved in the Suzuki-Miyaura coupling reaction , a key biochemical pathway for forming carbon-carbon bonds. This reaction is facilitated by palladium catalysts and is essential for synthesizing complex organic molecules .

Biological Effects

Cellular Impact
Research indicates that 3,5-Bis(trifluoromethyl)phenylboronic acid can significantly influence cellular functions. It modulates critical signaling pathways and alters gene expression profiles by inhibiting specific kinases. The inhibition of these enzymes can lead to changes in phosphorylation states of proteins, ultimately affecting cellular metabolism and proliferation .

Dosage and Toxicity
In animal models, the biological effects of this compound vary with dosage. Low doses effectively inhibit target enzymes with minimal toxicity, while higher doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .

Case Studies

  • Anticancer Activity : A study demonstrated that boronic acids could inhibit the 26S proteasome by binding to its threonine residue, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines the potential of boronic acids in cancer therapy .
  • Antibacterial Properties : Another investigation highlighted the antibacterial efficacy of trifluoromethyl-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, showcasing their potential as antimicrobial agents .

Data Tables

Biological Activity Mechanism Target Enzyme Effect
AnticancerProteasome inhibition26S ProteasomeInduces apoptosis
AntibacterialEnzyme inhibitionClass C β-lactamasesReduces bacterial growth
Protease InhibitionCovalent bond formationVarious proteasesAlters metabolic pathways

Properties

IUPAC Name

[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-1-3-10(7-11)9-21-13-6-2-5-12(8-13)15(19)20/h1-8,19-20H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWAXSZKGMQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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